molecular formula C8H14O5S B1428383 2-(Oxane-4-sulfonyl)propanoic acid CAS No. 1394042-09-1

2-(Oxane-4-sulfonyl)propanoic acid

Cat. No. B1428383
M. Wt: 222.26 g/mol
InChI Key: IZQIJVLDVMGBHY-UHFFFAOYSA-N
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Description

2-(Oxane-4-sulfonyl)propanoic acid, also known as N-tosyloxycarbonyl-2,2-dimethylpropylamine, is a white crystalline solid. The compound has a molecular formula of C11H17NO5S and a molecular weight of 279.32 g/mol. The molecule contains a total of 28 bond(s). There are 14 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), 1 ether(s) (aliphatic), and 1 sulfone(s) .


Molecular Structure Analysis

The molecular structure of 2-(Oxane-4-sulfonyl)propanoic acid consists of 14 Hydrogen atom(s), 8 Carbon atom(s), 5 Oxygen atom(s), and 1 Sulfur atom(s). Therefore, the chemical formula can be written as: C8H14O5S .

Scientific Research Applications

Catalyst for Formylation Reactions

2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a compound structurally related to 2-(Oxane-4-sulfonyl)propanoic acid, has been identified as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions at room temperature. This discovery highlights its potential as an efficient and environmentally friendly catalyst in organic synthesis (A. Ghorbani‐Choghamarani & Z. Akbaripanah, 2012).

Analytical Chemistry

In analytical chemistry, 2-(Oxane-4-sulfonyl)propanoic acid derivatives have facilitated the development of a reverse-phase HPLC method for the separation of stereo isomers, indicating its utility in enhancing the precision of chemical analysis (Prakash M Davadra et al., 2011).

Polymer Science

The compound has applications in polymer science, such as the intercalation of conducting poly(N‐propane sulfonic acid aniline) in V2O5 xerogel, leading to the development of nanocomposites with improved electrical conductivity. This illustrates its potential in creating advanced materials for electronic applications (Jing Zhao et al., 2007).

Ionic Liquids Synthesis

Furthermore, 2-(Oxane-4-sulfonyl)propanoic acid derivatives have been used in the synthesis of multi-hydroxyl and Sulfonyl dual-functionalized Room Temperature Ionic Liquids, contributing to the field of green chemistry by providing alternatives to traditional solvents and reagents (Guozhang Zhu et al., 2007).

Safety And Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is flammable and may be corrosive to metals. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

2-(oxan-4-ylsulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5S/c1-6(8(9)10)14(11,12)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQIJVLDVMGBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220501
Record name 2-[(Tetrahydro-2H-pyran-4-yl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxane-4-sulfonyl)propanoic acid

CAS RN

1394042-09-1
Record name 2-[(Tetrahydro-2H-pyran-4-yl)sulfonyl]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Tetrahydro-2H-pyran-4-yl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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